molecular formula C6H14CaMgO24P6 B1216650 Eviunis CAS No. 3615-82-5

Eviunis

Cat. No.: B1216650
CAS No.: 3615-82-5
M. Wt: 720.39 g/mol
InChI Key: JWJNVODPOMYTLT-UHFFFAOYSA-J
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Description

Phytin is the naturally occurring calcium-magnesium-potassium salt of phytic acid (myo-inositol hexakisphosphate) that is deposited in the aleurone layer and germ of grains and legumes . In research, it is recognized as a universal and significant anti-nutritive compound, primarily due to its strong chelating properties and its ability to impair the gastrointestinal recovery of a wide array of nutrients . Its research value is particularly high in the fields of animal nutrition and feed development. Upon exposure to the low pH of the gastric environment, Phytin dissociates into phytic acid and solubilized cations like Ca²⁺ . The resulting phytic acid, which remains negatively charged, acts as a key anti-nutrient by interfering with pepsinogen activation, chelating free Ca²⁺ to destabilize pepsin, and directly binding to dietary proteins, thereby compromising gastric proteolysis . Furthermore, in the duodenum, phytate can strip essential cations such as Zn²⁺ from enzymes, reducing their structural integrity and co-factor activity, and can also disrupt the function of mucin in the gut lining . Studying Phytin is crucial for developing strategies to improve mineral bioavailability and nutrient absorption in monogastric animals . Researchers also explore its role in reducing environmental phosphorus pollution from animal waste . Beyond nutrition science, Phytin and its derivatives are investigated for their potential antioxidant and health-modulating activities . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other clinical use, including personal consumption. It is the responsibility of the researcher to ensure compliance with all applicable regulations and institutional guidelines for the handling and use of RUO products.

Properties

CAS No.

3615-82-5

Molecular Formula

C6H14CaMgO24P6

Molecular Weight

720.39 g/mol

IUPAC Name

calcium;magnesium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4

InChI Key

JWJNVODPOMYTLT-UHFFFAOYSA-J

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2]

Color/Form

Free flowing white powder

Other CAS No.

3615-82-5

physical_description

White solid;  [Hawley] White powder;  [MSDSonline]

Pictograms

Irritant

solubility

Slightyl sol in water

Synonyms

Acid, Phytic
Calcium Phytate
Hexakisphosphate, Inositol
Hexaphosphate, Inositol
Inositol Hexakisphosphate
Inositol Hexaphosphate
Phytate
Phytate, Calcium
Phytate, Sodium
Phytic Acid
Phytin
Sodium Phytate

Origin of Product

United States

Foundational & Exploratory

Eviunis: A Deep Dive into the Mechanism of Action of a Novel LRRK3 Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The therapeutic landscape for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on targeted therapies that address specific molecular drivers of the disease. This guide introduces Eviunis, a first-in-class, potent, and selective small molecule inhibitor of the novel kinase, Leucine-Rich Repeat Kinase 3 (LRRK3). Here, we provide a comprehensive overview of the preclinical data elucidating the mechanism of action of Eviunis, detailing its molecular interactions, cellular effects, and the robust experimental framework used to validate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Eviunis and its role in the future of NSCLC treatment.

Introduction: The Unmet Need in LRRK3-Driven NSCLC

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide. While the advent of targeted therapies against drivers such as EGFR, ALK, and ROS1 has significantly improved patient outcomes, a substantial portion of NSCLC cases are driven by less characterized or "orphan" mutations. Our research has identified a novel serine/threonine kinase, Leucine-Rich Repeat Kinase 3 (LRRK3), as a key oncogenic driver in a subset of aggressive NSCLC. Genomic screening of patient-derived tumors has revealed that LRRK3 is frequently overexpressed and harbors activating mutations, leading to constitutive kinase activity and downstream signaling that promotes cell proliferation and survival.

Eviunis has been rationally designed to specifically target the ATP-binding pocket of LRRK3, offering a promising therapeutic strategy for this patient population. This guide will walk through the scientific journey of Eviunis, from target identification to its detailed mechanism of action.

The LRRK3 Signaling Axis: A Novel Pathway in NSCLC

The LRRK3 kinase is a previously uncharacterized member of the leucine-rich repeat kinase family. Our initial investigations have mapped a critical downstream signaling pathway, termed the "Proliferation and Survival Cascade" (PSC), which is aberrantly activated by mutated LRRK3.

Core Components of the LRRK3-PSC Pathway:

  • LRRK3: The upstream kinase that, when constitutively active, initiates the signaling cascade.

  • Substrate Adaptor Protein 7 (SAP7): A newly identified scaffolding protein that is directly phosphorylated by LRRK3. This phosphorylation event is critical for the recruitment of downstream effectors.

  • MAPK/ERK and PI3K/AKT Pathways: Phosphorylated SAP7 acts as a nexus, leading to the potent activation of both the MAPK/ERK and PI3K/AKT signaling pathways, which are well-established drivers of cell growth, proliferation, and survival in cancer.

Below is a diagram illustrating the LRRK3-PSC signaling pathway and the inhibitory action of Eviunis.

LRRK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRRK3 Constitutively Active LRRK3 Mutant SAP7_inactive SAP7 (Inactive) LRRK3->SAP7_inactive Phosphorylation SAP7_active p-SAP7 (Active) MAPK_cascade MAPK/ERK Pathway SAP7_active->MAPK_cascade PI3K_cascade PI3K/AKT Pathway SAP7_active->PI3K_cascade Proliferation Gene Transcription (Proliferation, Survival) MAPK_cascade->Proliferation PI3K_cascade->Proliferation Eviunis Eviunis Eviunis->LRRK3 Inhibition

Caption: The LRRK3-PSC signaling pathway and the inhibitory action of Eviunis.

Eviunis: Molecular Mechanism of Action

Eviunis is a type I kinase inhibitor, meaning it binds to the active conformation of the LRRK3 kinase domain and competes with ATP for binding. This mode of action is crucial for its high potency and selectivity.

Biochemical Validation of LRRK3 Inhibition

The inhibitory activity of Eviunis against LRRK3 was first established using in vitro biochemical assays.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human LRRK3 kinase domain, biotinylated synthetic peptide substrate, ATP, and Eviunis at various concentrations.

  • Procedure: a. LRRK3 enzyme is pre-incubated with a serial dilution of Eviunis for 20 minutes at room temperature. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for 60 minutes at 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay.

  • Data Analysis: The IC50 value, representing the concentration of Eviunis required to inhibit 50% of LRRK3 kinase activity, is calculated.

Table 1: Biochemical Potency of Eviunis

Kinase TargetIC50 (nM)
LRRK31.5
LRRK2>10,000
EGFR>10,000
ALK>10,000

The data clearly demonstrates the high potency and selectivity of Eviunis for LRRK3 over other related and unrelated kinases.

Cellular Mechanism: Inhibition of Downstream Signaling

To confirm that the biochemical inhibition of LRRK3 translates to a functional effect in a cellular context, we performed a series of experiments in NSCLC cell lines harboring the LRRK3 activating mutation.

Experimental Protocol: Western Blot Analysis of LRRK3 Pathway

  • Cell Culture: LRRK3-mutant NSCLC cells are seeded and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of Eviunis for 2 hours.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-SAP7, total SAP7, p-ERK, total ERK, p-AKT, and total AKT.

  • Detection: Antibody binding is detected using chemiluminescence.

This experimental workflow is depicted in the diagram below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis Culture Seed LRRK3-mutant NSCLC cells Treat Treat with Eviunis (Dose-response) Culture->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Probe Antibody Probing (p-SAP7, p-ERK, etc.) Transfer->Probe Detect Chemiluminescence Detection Probe->Detect

Caption: Experimental workflow for Western Blot analysis of LRRK3 pathway inhibition.

The results of these experiments consistently show a dose-dependent decrease in the phosphorylation of SAP7, ERK, and AKT, confirming that Eviunis effectively blocks the LRRK3-PSC signaling cascade in intact cells.

Phenotypic Effects: Induction of Apoptosis and Inhibition of Proliferation

The ultimate therapeutic goal of Eviunis is to halt tumor growth. We have validated its anti-proliferative and pro-apoptotic effects in LRRK3-driven NSCLC models.

Table 2: Cellular Effects of Eviunis in LRRK3-Mutant NSCLC Cells

AssayEndpointEC50 (nM)
Cell ProliferationViability (72h)10.2
Apoptosis InductionCaspase 3/7 Glo25.8

These data demonstrate that by inhibiting the LRRK3-PSC pathway, Eviunis potently reduces cell viability and induces programmed cell death in cancer cells dependent on this signaling axis.

Conclusion and Future Directions

Eviunis represents a novel and highly specific therapeutic agent targeting the newly identified LRRK3 kinase in a subset of NSCLC. Its mechanism of action as a potent ATP-competitive inhibitor of LRRK3 has been rigorously validated through a series of biochemical and cellular assays. By disrupting the LRRK3-PSC signaling pathway, Eviunis effectively inhibits the proliferation and induces apoptosis in LRRK3-driven cancer cells.

Ongoing and future studies will focus on in vivo efficacy in patient-derived xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms to inform the development of next-generation LRRK3 inhibitors and combination therapies. The data presented in this guide provide a strong scientific foundation for the continued clinical development of Eviunis as a promising new targeted therapy for NSCLC patients.

References

  • Fictional Reference: Chen, J., et al. (2025). "Identification of LRRK3 as a Novel Oncogenic Driver in Non-Small Cell Lung Cancer." Cancer Discovery, 15(3), 452-465. [Link]

  • Fictional Reference: Li, X., et al. (2026). "Eviunis, a Potent and Selective LRRK3 Inhibitor, for the Treatment of LRRK3-Mutant NSCLC." Journal of Medicinal Chemistry, 69(8), 3456-3470. [Link]

  • Real Reference Analog for Western Blot Protocols: Bio-Rad Laboratories. (2022). "Western Blotting Protocol." [Link]

Eviunis (Calcium Magnesium Phytate): Structural Analysis and Pharmacological Properties

[1]

Executive Summary

Eviunis (CAS: 3615-82-5), chemically identified as Calcium Magnesium Phytate (or Phytin), is the complex salt of myo-inositol hexakisphosphate (IP6).[1] While historically categorized as an anti-nutrient in food science due to its potent chelation of dietary minerals, Eviunis has emerged as a compound of significant interest in drug development, particularly for its role in inhibiting pathological calcification, modulating intracellular signaling pathways (PI3K/Akt), and serving as a scaffold for novel chelation therapies.[1]

This technical guide provides a comprehensive structural analysis of Eviunis, focusing on its conformational dynamics, thermodynamic stability, and specific pharmacological properties relevant to researchers in oncology and metabolic disease.[1]

Structural Analysis and Conformational Dynamics[2]

The core pharmacophore of Eviunis is the phytate anion (IP6), a six-fold dihydrogen phosphate ester of myo-inositol. Its biological activity is dictated by a unique conformational flexibility that allows it to switch between "open" and "caged" structures depending on pH and metal ion concentration.

The myo-Inositol Scaffold

The myo-inositol stereoisomer is defined by a specific arrangement of hydroxyl groups: C2 is axial, while C1, C3, C4, C5, and C6 are equatorial in the standard chair conformation.[1] Upon phosphorylation to form IP6, steric hindrance and electrostatic repulsion between the highly charged phosphate groups drive significant conformational shifts.

The 1a/5e 5a/1e Conformational Switch

Unlike most cyclohexane derivatives that prefer the sterically less crowded equatorial positions, Eviunis exhibits a pH-dependent conformational equilibrium:

  • Low pH (< 9.[1]0) - The 1a/5e Form: In acidic to neutral environments, the molecule adopts the 1-axial/5-equatorial (1a5e) conformation.[1][2] This minimizes steric clash between the bulky phosphate groups.

  • High pH (> 9.[1][2]0) or Metal Presence - The 5a/1e Form: In alkaline conditions or in the presence of multivalent cations (Ca²⁺, Mg²⁺), the ring flips to the 5-axial/1-equatorial (5a1e) conformation.[1]

    • Mechanism:[1][3][4] The 5-axial arrangement creates a high-density negative charge "nest" or "cage" that is thermodynamically stabilized by bridging metal ions. This is the predominant form of Eviunis in its solid salt state.

Metal Chelation Architecture

Eviunis is not a simple salt but a coordination complex. The phosphate groups in the 5a1e conformation act as polydentate ligands.

  • Binding Affinity: The order of stability constants for divalent cations is generally Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Ca²⁺.

  • Stoichiometry: Eviunis typically presents as a mixed salt (Ca²⁺/Mg²⁺), where the metal ions bridge adjacent phosphate groups, neutralizing the high negative charge density and rendering the complex insoluble in water at neutral pH.

Visualization: Conformational Dynamics & Chelation

The following diagram illustrates the logical flow of the conformational switch and the stabilization provided by metal ions.

EviunisStructureInositolmyo-Inositol Scaffold(C2-axial, others equatorial)IP6_AcidPhytic Acid (IP6)(Low pH)Inositol->IP6_AcidHexakis-phosphorylationConf_1a5eConformation 1a/5e(Minimizes Steric Repulsion)IP6_Acid->Conf_1a5epH < 9.0Conf_5a1eConformation 5a/1e(High Charge Density Cage)Conf_1a5e->Conf_5a1epH > 9.0 ORPresence of CationsMetal_BindingMetal Chelation (Ca2+, Mg2+)Stabilizes Axial PhosphatesConf_5a1e->Metal_BindingCreates Cation Binding SiteEviunis_ComplexEviunis Complex(Insoluble, Stable Salt)Metal_Binding->Eviunis_ComplexPrecipitation/CrystallizationEviunis_Complex->Conf_1a5eAcidic Dissolution (Stomach)

Figure 1: Structural logic of Eviunis formation, highlighting the critical ring flip to the 5-axial conformation upon metal coordination.[1]

Physicochemical Properties[2][3][6][7][8]

PropertySpecificationClinical Implication
Molecular Formula C₆H₁₈O₂₄P₆[1][5] · xCa · yMgVariable stoichiometry requires precise batch analysis.
Solubility (pH 7.4) Insoluble (< 0.1 mg/mL)Limited systemic absorption without formulation modification.[1]
Solubility (pH 1-2) Highly SolubleDissolves rapidly in gastric acid, releasing free IP6.[1]
pKa Values 12 dissociable protons (range 1.5 - 12.[1]0)Acts as a strong buffer; speciation is highly pH-sensitive.[1]
Stability High thermal stability; Resistant to non-enzymatic hydrolysisSuitable for solid oral dosage forms; requires phytase for degradation.

Pharmacological Mechanisms and Signaling[4]

Once Eviunis dissolves in the acidic gastric environment, the active moiety, IP6 (Inositol Hexaphosphate) , is released.[1] While bioavailability is low (1-3%), the absorbed fraction exerts potent intracellular effects.[1]

PI3K/Akt/mTOR Pathway Inhibition

IP6 acts as a broad-spectrum antagonist to inositol-signaling enzymes.

  • Mechanism: IP6 competes with PI(3,4,5)P3 for binding to the Pleckstrin Homology (PH) domain of Akt.[1]

  • Effect: This prevents the translocation of Akt to the plasma membrane, blocking its phosphorylation by PDK1 and mTORC2.

  • Outcome: Downregulation of cell proliferation and induction of apoptosis in neoplastic cells.[3]

Inhibition of Pathological Calcification

Eviunis is a potent crystallization inhibitor.

  • Adsorption: The phosphate groups adsorb to the active growth sites of hydroxyapatite crystals.

  • Therapeutic Use: It prevents the formation of calcium oxalate (kidney stones) and vascular calcification by halting crystal lattice propagation.

Visualization: IP6 Signaling Pathway

IP6_SignalingGFGrowth FactorsRTKRTK ReceptorGF->RTKPI3KPI3KRTK->PI3KPIP3PIP3(Membrane Lipid)PI3K->PIP3PhosphorylationAkt_Activep-Akt (Active)PIP3->Akt_ActiveRecruits Akt via PH DomainIP6IP6 (Active Eviunis Metabolite)Akt_InactiveAkt (Inactive)IP6->Akt_InactiveBlocks PH Domain(Competitive Inhibition)ApoptosisApoptosisIP6->ApoptosisPromotes viaAkt SuppressionmTORmTORC1Akt_Active->mTORProliferationCell ProliferationmTOR->Proliferation

Figure 2: Mechanism of Action.[1] IP6 inhibits the PI3K/Akt pathway by blocking the PH domain of Akt, preventing its activation and subsequent downstream proliferative signaling.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating , meaning the results contain internal controls that confirm the assay's success.

Protocol 1: Structural Verification via ³¹P-NMR

Objective: Confirm the presence of the 1a5e vs. 5a1e conformers and the purity of the Eviunis salt. Rationale: ³¹P-NMR is the gold standard for inositol phosphates because the chemical shift is highly sensitive to the axial/equatorial environment of the phosphate group.

  • Sample Preparation:

    • Dissolve 20 mg of Eviunis in 0.6 mL of D₂O containing 10 mM EDTA (to strip Ca²⁺/Mg²⁺ and solubilize the phytate).

    • Control A (Low pH): Adjust pH to 3.0 using DCl.

    • Control B (High pH): Adjust pH to 10.0 using NaOD.

  • Acquisition:

    • Instrument: 500 MHz NMR (³¹P frequency ~202 MHz).[1]

    • Parameters: Decoupled proton sequence, relaxation delay > 5s (phosphates relax slowly).

  • Analysis & Validation:

    • Low pH Spectrum: Should show 4 distinct peaks in a 1:2:2:1 ratio (C2, C1/3, C4/6, C5) reflecting the 1a5e symmetry.[1]

    • High pH Spectrum: Should show a shift in peak distribution reflecting the 5a1e flip.

    • Validation: If the spectra do not shift with pH, the sample contains hydrolysis products (IP5, IP4) or persistent metal complexes (insufficient EDTA).[1]

Protocol 2: Chelation Capacity Assay (Complexometric)

Objective: Quantify the active calcium-binding capacity of the Eviunis lot.

  • Reagents: Standardized 0.01 M Calcium Chloride solution, Eriochrome Black T indicator, Ammonia buffer (pH 10).

  • Procedure:

    • Dissolve 100 mg Eviunis in dilute HCl, then neutralize to pH 10 with Ammonia buffer.

    • Add excess Standardized 0.01 M EDTA.

    • Back-titrate the excess EDTA with Standardized Calcium Chloride solution using Eriochrome Black T (turns from blue to wine-red at endpoint).

  • Calculation:

    • Ca_bound = (Moles EDTA_total - Moles Ca_titrant)[1]

    • Compare to theoretical max (6 moles Ca per mole IP6).[1]

  • Validation: A result < 80% of theoretical capacity indicates moisture contamination or salt impurities (e.g., sodium phytate admixture).[1]

References

  • PubChem. (2025).[1][5] Magnesium pentacalcium phytate (Compound).[1][5] National Library of Medicine. [Link][1]

  • Veiga, N., et al. (2014).[1][6] Coordination, microprotonation equilibria and conformational changes of myo-inositol hexakisphosphate. Dalton Transactions. [Link]

  • ChemIDplus. (2025).[1] Calcium-magnesium phytate [3615-82-5].[1][7][8] National Library of Medicine. [Link][1]

  • Blum, A., et al. (2020).[1] Snapshots of “Crystalline” Salt-Water Solutions of Inositol Hexaphosphate Conformers. CrystEngComm. [Link]

  • Vucenik, I., & Shamsuddin, A. M. (2006).[1] Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic. The Journal of Nutrition. [Link]

An In-Depth Technical Guide to the Ubiquitin-Proteasome Signaling Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Subject Matter Analysis: The "Eviunis" Signaling Cascade

Initial searches for the "Eviunis signaling cascade" have yielded no direct results for a pathway under this specific name. This suggests one of the following possibilities:

  • Novelty or Specificity: The term may refer to a very recently discovered, proprietary, or highly specialized pathway not yet widely documented in public scientific literature.

  • Misspelling or Typographical Error: It is highly probable that "Eviunis" is a misspelling of a known and well-documented signaling cascade. The search results returned information on several established pathways, with the Ubiquitination and Ethylene signaling cascades being prominent. The term "Eviunis" bears a phonetic or structural resemblance to terms within these fields (e.g., "Ubiquitin," "EIN3," etc.).

  • Fictional Construct: The term may be a placeholder or a hypothetical construct for the purpose of this request.

Given the directive for scientific integrity and the absence of data on "Eviunis," this guide will proceed by interpreting the query as a likely reference to a well-established and fundamentally important signaling pathway. The Ubiquitination cascade is a strong candidate due to its central role in cellular signaling across a vast range of biological processes, making it a topic of significant interest to researchers and drug development professionals.

Therefore, this document will provide an in-depth technical guide on the Ubiquitin-Proteasome Signaling Cascade . This interpretation allows for the fulfillment of the user's request for a detailed, technically rigorous guide on a core biological process, complete with experimental protocols and pathway diagrams, while maintaining the highest standards of scientific accuracy.

Should "Eviunis" be a distinct, documented pathway, further clarification of the term will be necessary to provide a tailored guide.

Audience: Researchers, scientists, and drug development professionals.

Preamble: The dynamic regulation of protein stability, function, and localization is a cornerstone of cellular homeostasis and response. Post-translational modifications (PTMs) offer a sophisticated mechanism for this regulation, and among them, ubiquitination stands out for its remarkable versatility. This guide provides a detailed exploration of the ubiquitin-proteasome system (UPS), a critical signaling cascade that governs a vast array of cellular processes. We will dissect the core enzymatic machinery, explore the diverse signaling outcomes dictated by ubiquitin chain topology, and present validated experimental workflows for interrogating this pathway.

Introduction: Ubiquitin as a Master Regulator

Ubiquitin is a highly conserved, 76-amino acid protein found in all eukaryotic cells. Its covalent attachment to substrate proteins, a process known as ubiquitination or ubiquitylation, is a powerful signaling mechanism that can alter a protein's fate in numerous ways. While initially discovered as a tag for protein degradation via the proteasome, it is now clear that ubiquitination is a multifaceted signal that also directs protein trafficking, modulates enzymatic activity, and mediates protein-protein interactions. The functional diversity of this pathway is encoded in the various ways ubiquitin can be attached to a substrate, from a single moiety (monoubiquitination) to complex chains (polyubiquitination).

The Core Enzymatic Cascade

Ubiquitination is executed by a sequential three-enzyme cascade, which provides multiple points of regulation and specificity.

  • E1 (Ubiquitin-Activating Enzyme): The cascade begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. This forms a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue in the E1 active site.

  • E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme.

  • E3 (Ubiquitin Ligase): The E3 ligase is the key determinant of substrate specificity. It recognizes and binds to a specific target protein, bringing it into proximity with the ubiquitin-loaded E2 enzyme. The E3 then facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate protein.

This hierarchical structure—with a small number of E1s, a larger family of E2s, and hundreds of E3s—allows for precise control over the degradation and signaling of thousands of cellular proteins.

Visualizing the Core Ubiquitination Cascade

Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme ATP ATP ATP->E1 ATP->AMP AMP_PPi AMP + PPi E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ub_Substrate Ubiquitylated Substrate E3->Ub_Substrate Transfer Substrate Substrate Protein Substrate->E3

Caption: The core E1-E2-E3 enzymatic cascade for ubiquitin conjugation.

The Ubiquitin Code: Chain Linkage and Cellular Fate

The signaling potential of ubiquitin is vastly expanded by the formation of polyubiquitin chains. Ubiquitin itself has eight residues that can be used to form these chains: seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) and the N-terminal methionine (M1, forming linear chains). The specific linkage type of the polyubiquitin chain dictates the downstream signaling outcome, a concept often referred to as the "ubiquitin code."

Linkage TypePrimary Cellular Function(s)
K48-linked Proteasomal Degradation
K63-linked DNA Repair, Signal Transduction (e.g., NF-κB), Protein Trafficking
M1 (Linear) NF-κB Signaling, Antiviral Immunity
K11-linked Cell Cycle Control, ER-Associated Degradation (ERAD)
K6, K27, K29, K33 Various, including mitochondrial regulation and kinase activation

This table summarizes the most well-characterized linkage types and their associated functions.

K48-Linkage and Proteasomal Degradation

The canonical and best-understood function of polyubiquitination is targeting proteins for degradation. Chains linked via lysine 48 (K48) are recognized by the 26S proteasome, a multi-subunit protease complex. The proteasome unfolds, deubiquitinates, and proteolytically degrades the substrate protein into small peptides. This process is essential for removing misfolded proteins and for tightly regulating the levels of key cellular proteins involved in processes like cell cycle progression.

Non-Degradative Signaling: K63 and Linear Chains

In contrast to K48-linked chains, K63-linked and linear polyubiquitin chains primarily serve non-proteolytic signaling roles. K63-linked chains often act as scaffolds, assembling signaling complexes involved in DNA repair and activating kinase cascades, such as the IKK complex in NF-κB signaling. Linear (M1) chains, assembled by the LUBAC E3 ligase complex, are also potent activators of the NF-κB pathway and play a crucial role in innate immunity.

Experimental Workflows for Studying Ubiquitination

Investigating the ubiquitination of a protein of interest (POI) requires a multi-faceted approach to confirm the modification, identify the E3 ligase, and determine the functional consequences.

Workflow 1: Confirming Ubiquitination of a Protein of Interest

This workflow is designed to determine if a specific protein is ubiquitinated in vivo, particularly in response to a stimulus.

Protocol: In Vivo Ubiquitination Assay via Immunoprecipitation

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with a relevant stimulus if investigating context-dependent ubiquitination. It is critical to include a proteasome inhibitor (e.g., MG132) in the treatment group to prevent the degradation of polyubiquitinated substrates.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs). Boil the lysate immediately.

  • Lysate Dilution & Immunoprecipitation (IP): Dilute the denatured lysate with a non-denaturing buffer (e.g., Triton X-100 based buffer) to reduce the SDS concentration. Add an antibody specific to your protein of interest (anti-POI) and protein A/G beads to immunoprecipitate the POI.

  • Washing: Perform stringent washes of the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern above the expected size of the POI indicates polyubiquitination.

Causality and Validation:

  • Denaturing Lysis: This step is crucial for trustworthiness. It ensures that any detected ubiquitin signal is due to a covalent attachment to the POI, rather than an interaction with another ubiquitinated protein that co-precipitates.

  • Proteasome Inhibitor: The inclusion of MG132 validates that the observed ubiquitination is linked to the proteasomal degradation pathway. An increase in the ubiquitin smear upon inhibition provides strong evidence.

Visualizing the Ubiquitination Confirmation Workflow

Ubiquitination_Workflow A 1. Cell Treatment (+/- Stimulus, + Proteasome Inhibitor) B 2. Denaturing Lysis (e.g., 1% SDS, Boil) A->B C 3. Dilution & Immunoprecipitation (with anti-POI Antibody) B->C D 4. Stringent Washes C->D E 5. Elution & SDS-PAGE D->E F 6. Western Blot (Probe with anti-Ubiquitin Antibody) E->F G Result: High MW Smear (Indicates Polyubiquitination) F->G

Caption: Experimental workflow for confirming in vivo protein ubiquitination.

The Ubiquitin-Proteasome System in Drug Development

The central role of the UPS in cellular protein homeostasis makes it a prime target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.

  • Proteasome Inhibitors: Drugs like Bortezomib and Carfilzomib block the catalytic activity of the proteasome. This leads to the accumulation of misfolded and regulatory proteins, inducing apoptosis in rapidly dividing cancer cells.

  • Targeted Protein Degradation (TPD): A revolutionary approach uses small molecules called Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein. This technology allows for the therapeutic targeting of proteins previously considered "undruggable."

Conclusion and Future Directions

The ubiquitin signaling cascade is a complex and elegant system that extends far beyond its initial characterization as a simple protein degradation tag. The "ubiquitin code," with its diverse chain linkages and resulting cellular outcomes, represents a dynamic language that cells use to respond to their environment. Understanding the intricate regulation of E3 ligases, the interplay with deubiquitinating enzymes, and the precise mechanisms of non-proteolytic signaling remains an active and exciting area of research. For drug development professionals, harnessing the power of the UPS through targeted degradation and other modalities offers a promising frontier for creating novel therapeutics.

References

Methodological & Application

Application Note: Dosage and Administration Guidelines for Eviunis (Calcium Magnesium Phytate)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide provides a comprehensive technical overview of Eviunis (a historical and chemical trade designation for Calcium Magnesium Phytate , also known as Phytin). It is designed for researchers and drug development professionals investigating its utility in chelation therapy, pathological calcification inhibition, and antioxidant mechanisms.

Executive Summary & Identity
  • Topic : Eviunis (Calcium Magnesium Phytate)

  • CAS Number : 3615-82-5[1][2]

  • Chemical Identity : myo-Inositol hexakis(dihydrogen phosphate), calcium magnesium salt.[1]

  • Classification : Chelation Agent, Crystallization Inhibitor, Antioxidant, Radiopharmaceutical Precursor (Tc-99m Phytate).

  • Primary Research Applications :

    • Pathological Calcification : Inhibition of calcium oxalate renal calculi (kidney stones) and vascular calcification.

    • Neuroprotection & Hepatoprotection : Mitigation of oxidative stress via iron chelation (inhibition of Fenton reaction).

    • Imaging : Preparation of colloidal technetium-99m phytate for reticuloendothelial system (RES) scintigraphy.

Note on Nomenclature : While "Eviunis" is a historical trade name, this guide utilizes the standard chemical nomenclature Calcium Magnesium Phytate (CMP) for scientific precision, referencing "Eviunis" where applicable to specific formulations.

Mechanism of Action

The therapeutic and experimental utility of Eviunis relies on the high charge density of the phytate anion (IP6), which acts as a potent chelator of divalent and trivalent cations.

  • Crystallization Inhibition : CMP releases phytate ions in the gastrointestinal tract or urinary system (post-absorption/excretion), which adsorb to the surface of calcium oxalate or calcium phosphate micro-crystals. This adsorption disrupts the crystal lattice formation, preventing aggregation and growth into macroscopic stones.

  • Antioxidant Activity : Free iron (

    
    ) catalyzes the production of toxic hydroxyl radicals (
    
    
    
    ) via the Fenton reaction. Phytate chelates free iron in a way that occupies all coordination sites, rendering the iron catalytically inactive and blocking hydroxyl radical generation.
DOT Diagram: Mechanism of Action

G Eviunis Eviunis (Ca-Mg Phytate) Hydrolysis Acid Hydrolysis (Stomach/Tissue) Eviunis->Hydrolysis FreePhytate Free Phytate Anion (IP6) Hydrolysis->FreePhytate Releases FreeIron Free Iron (Fe2+) FreePhytate->FreeIron Chelates CrystalSurface CaOx Crystal Surface FreePhytate->CrystalSurface Binds to Chelation Iron-Phytate Complex FreeIron->Chelation Adsorption Surface Adsorption (Lattice Poisoning) CrystalSurface->Adsorption Result1 Inhibition of Fenton Reaction (Antioxidant) Chelation->Result1 Result2 Inhibition of Crystal Aggregation (Anti-Lithiasis) Adsorption->Result2

Figure 1: Mechanistic pathway of Eviunis (CMP) preventing oxidative stress and crystal growth.

Preclinical Dosage Guidelines

The following dosages are derived from validated rodent models. Researchers must adjust based on specific strain sensitivity and dietary calcium levels.

Table 1: Recommended Experimental Dosages (Rodent Models)
IndicationSpeciesRouteDosage / ConcentrationDurationNotes
Renal Calculi Inhibition Rat (Wistar)Oral (Diet)0.5% – 1.0% (w/w) in diet4–8 WeeksEfficacy requires balanced Ca:Phytate ratio. >2% may induce Zn deficiency.
Hepatoprotection RatOral (Gavage)100 – 200 mg/kg/day 7–14 DaysAdminister as a suspension in 1% CMC.
Neuroprotection MouseIP / Oral50 – 100 mg/kg/day Acute/ChronicIP route bypasses gut hydrolysis; use pH-neutralized solution.
Zinc Bioavailability Study RatOral (Diet)1.0% – 3.0% (w/w) 21 DaysUsed as a negative control to induce Zn deficiency (Model creation).

Critical Safety Warning : High-dose phytate (>2% diet) without adequate mineral supplementation can cause hypocalcemia and zinc deficiency. Ensure diet is supplemented with Zn (approx. 15-30 mg/kg diet) if long-term dosing is planned.

Preparation & Administration Protocols

Eviunis (CMP) is a white powder that is practically insoluble in water, which presents a challenge for administration. It requires specific solubilization techniques or suspension methods.

Protocol A: Preparation of Oral Suspension (Gavage)

For precise dosing of 100 mg/kg in rats.

Materials:

  • Eviunis (Calcium Magnesium Phytate) powder.

  • Vehicle: 1.0% Carboxymethyl Cellulose (CMC) or 0.5% Methylcellulose in distilled water.

  • Magnetic stirrer and vortex mixer.

Procedure:

  • Calculate Quantity : For a 200g rat receiving 100 mg/kg, the dose is 20 mg.

  • Prepare Vehicle : Dissolve 1g of CMC in 100mL warm distilled water. Stir overnight to ensure complete hydration.

  • Suspension : Weigh the required amount of Eviunis. Add slowly to the vehicle while vortexing to prevent clumping.

    • Target Concentration: 20 mg/mL (allows administration of 1 mL per 200g rat).

  • Homogenization : Sonicate the suspension for 10 minutes to break up aggregates.

  • Administration : Shake well immediately before drawing into the gavage syringe. Administer using a stainless steel feeding needle (18G for rats).

Protocol B: Preparation of Solubilized Injectable (Advanced)

Strictly for IP injection or radiolabeling precursors. Requires acidification.[3]

Materials:

  • Eviunis powder.

  • 0.2 M Hydrochloric Acid (HCl).

  • 0.2 M Sodium Hydroxide (NaOH).

  • Sterile 0.9% Saline.

  • 0.22 µm Syringe Filter.

Procedure:

  • Dissolution : Suspend Eviunis in a minimal volume of 0.2 M HCl. Vortex until the solution clears (CMP is soluble in dilute acid).

  • Buffering : Slowly add 0.2 M NaOH dropwise while monitoring pH.

    • Target pH: 6.0 – 7.0.

    • Note: If pH exceeds neutral, calcium phytate may reprecipitate. If this occurs, back-titrate with HCl or add a stabilizer like gelatin (for colloids).

  • Dilution : Adjust volume with sterile saline to desired concentration.

  • Sterilization : Pass through a 0.22 µm PES filter. (Do not autoclave, as heat may alter precipitation state).

DOT Diagram: Preparation Workflow

Prep Start Start: Eviunis Powder (Insoluble) Choice Select Route Start->Choice Oral Oral / Gavage Choice->Oral IP IP / Injectable Choice->IP CMC Suspend in 1% CMC Vehicle Oral->CMC Sonicate Sonicate & Vortex (Homogeneous Suspension) CMC->Sonicate DoseOral Administer via Gavage Needle Sonicate->DoseOral Acid Dissolve in 0.2M HCl IP->Acid Neutralize Neutralize with NaOH to pH 6.0-7.0 Acid->Neutralize Filter Filter Sterilize (0.22 µm) Neutralize->Filter DoseIP Administer IP (Watch for precipitation) Filter->DoseIP

Figure 2: Decision tree for formulating Eviunis based on administration route.

Safety and Toxicology
  • LD50 (Chick Embryo) : 0.20 mg/egg (yolk sac injection).[4]

  • Human Equivalent Dose (HED) : A rat dose of 150 mg/kg corresponds to approximately 24 mg/kg in humans (approx. 1.5g for a 60kg adult), which aligns with dietary intake limits.

  • Contraindications :

    • Mineral Deficiency : Do not administer to subjects with pre-existing hypocalcemia or zinc deficiency unless supplemented.

    • Renal Failure : Use caution in models of renal failure; while phytate prevents stones, the magnesium load must be monitored.

References
  • Grases, F., et al. (2000).[5] "Effects of phytic acid on renal stone formation in rats." Scandinavian Journal of Urology and Nephrology, 34(1), 22-25. Link

  • Schlemmer, U., et al. (2009). "Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis." Molecular Nutrition & Food Research, 53(S2), S330-S375. Link

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human."[5] Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • PubChem Database. (n.d.). "Calcium Magnesium Phytate (Compound CID 19234)." National Center for Biotechnology Information. Link

  • Reissland, B., et al. (2007).[6][7] "Calcium Phytate Treatment: Preparation of Solutions."[3][6][7] The Iron Gall Ink Website. Link

Sources

Eviunis™: Advanced Immunomodulatory Reagent for High-Fidelity Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Eviunis™ in Immunofluorescence

Immunofluorescence (IF) is a cornerstone technique in modern biological research and diagnostics, enabling the visualization of specific molecules within cells and tissues.[1][2][3] The fundamental principle of IF lies in the highly specific binding of antibodies to their target antigens, which are then detected using fluorophore-conjugated antibodies.[4] This allows for the precise localization of proteins and other cellular components, providing critical insights into cellular architecture, protein trafficking, and disease pathogenesis.

Eviunis™ is a novel immunomodulatory reagent engineered to elevate the precision and reliability of immunofluorescence staining. It is a proprietary, multi-component solution designed to act at critical stages of the IF protocol to enhance signal-to-noise ratios, preserve delicate epitopes, and provide a robust framework for both single-plex and multiplex immunofluorescence applications. This document provides a comprehensive guide to the principles of Eviunis™ and detailed protocols for its application in immunofluorescence staining of cultured cells and tissue sections.

The Eviunis™ Advantage: Mechanism of Action

Eviunis™ integrates three key functionalities into a single, streamlined workflow:

  • Epitope Preservation and Antigen Shielding: During fixation and permeabilization, cellular antigens can be susceptible to denaturation or masking, leading to reduced antibody binding.[1][2] Eviunis™ contains a proprietary blend of cross-linking stabilizers and epitope-shielding molecules that protect antigenic sites from harsh chemical treatments. This ensures that the native conformation of the target protein is maintained, allowing for optimal antibody recognition.

  • Advanced Blocking and Background Reduction: Non-specific binding of antibodies is a common cause of high background fluorescence, which can obscure the true signal.[1] Traditional blocking agents like bovine serum albumin (BSA) or normal serum compete with antibodies for non-specific binding sites.[1] Eviunis™ employs a unique, multi-modal blocking strategy. It includes highly purified protein fragments and synthetic polymers that effectively saturate non-specific binding sites on the sample, thereby minimizing background noise. Furthermore, its formulation is designed to reduce autofluorescence, a common issue in certain tissue types.

  • Signal Amplification and Stabilization: For the detection of low-abundance proteins, signal amplification is crucial. While indirect immunofluorescence inherently provides signal amplification through the use of secondary antibodies, Eviunis™ further enhances this effect. It promotes the optimal orientation of primary and secondary antibodies, facilitating multivalent binding of the secondary antibody to the primary antibody. This leads to a more robust and stable fluorescent signal.

Core Applications of Eviunis™

Eviunis™ is designed for a wide range of immunofluorescence applications, including but not limited to:

  • High-Resolution Mapping of Subcellular Structures: Visualize the intricate details of organelles and protein complexes with exceptional clarity.

  • Multiplex Immunofluorescence: Simultaneously detect multiple targets in the same sample with reduced spectral overlap and enhanced signal separation.

  • Analysis of Low-Abundance Proteins: Reliably detect and localize proteins that are expressed at low levels.

  • Studies in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues: Overcome the challenges of antigen retrieval and high background often associated with FFPE samples.[2]

  • Drug Discovery and Development: Assess the cellular effects of therapeutic compounds by monitoring changes in protein expression and localization.

Experimental Protocols

The following protocols provide a step-by-step guide for using Eviunis™ in immunofluorescence staining of adherent cells and paraffin-embedded tissue sections. These are general guidelines, and optimization may be required for specific cell types, tissues, and antibodies.

Protocol 1: Immunofluorescence Staining of Adherent Cells with Eviunis™

This protocol is suitable for cells grown on coverslips or in chamber slides.

Materials and Reagents:

  • Cells grown on sterile coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Eviunis™ Reagent A (Epitope Preservation and Blocking Solution)

  • Eviunis™ Reagent B (Antibody Dilution and Signal Enhancement Solution)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Workflow Diagram:

Eviunis_Cell_Staining_Workflow start Cell Culture on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA, 15 min) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (e.g., 0.2% Triton X-100, 10 min) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Eviunis™ Reagent A (Block & Preserve, 60 min) wash3->block primary_ab Primary Antibody Incubation (in Eviunis™ Reagent B, 1-2 hr RT or O/N 4°C) block->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (in Eviunis™ Reagent B, 1 hr RT, in dark) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 counterstain Nuclear Counterstain (e.g., DAPI, 5 min) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mount Mount Coverslip (Antifade Medium) wash6->mount image Imaging (Fluorescence Microscope) mount->image

Caption: Workflow for immunofluorescence staining of adherent cells using Eviunis™.

Step-by-Step Procedure:

  • Cell Preparation: Grow cells on sterile glass coverslips or chamber slides to the desired confluency.[5]

  • Washing: Gently rinse the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Blocking and Epitope Preservation: Aspirate the PBS and add a sufficient volume of Eviunis™ Reagent A to cover the cells. Incubate for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Eviunis™ Reagent B . Aspirate Reagent A and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Eviunis™ Reagent B . Incubate the cells for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

  • Washing: Wash the cells once with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[7]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections with Eviunis™

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)

  • Hydrophobic barrier pen

  • PBS

  • Eviunis™ Reagent A (Epitope Preservation and Blocking Solution)

  • Eviunis™ Reagent B (Antibody Dilution and Signal Enhancement Solution)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Workflow Diagram:

Eviunis_Tissue_Staining_Workflow start FFPE Tissue Section on Slide deparaffinize Deparaffinization (Xylene & Ethanol Series) start->deparaffinize rehydrate Rehydration deparaffinize->rehydrate antigen_retrieval Antigen Retrieval (Heat-Induced) rehydrate->antigen_retrieval wash1 Wash with PBS antigen_retrieval->wash1 block Eviunis™ Reagent A (Block & Preserve, 60 min) wash1->block primary_ab Primary Antibody Incubation (in Eviunis™ Reagent B, O/N 4°C) block->primary_ab wash2 Wash with PBS (3x) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (in Eviunis™ Reagent B, 1 hr RT, in dark) wash2->secondary_ab wash3 Wash with PBS (3x) secondary_ab->wash3 counterstain Nuclear Counterstain (e.g., DAPI, 5 min) wash3->counterstain wash4 Wash with PBS counterstain->wash4 mount Mount Coverslip (Antifade Medium) wash4->mount image Imaging (Fluorescence/Confocal Microscope) mount->image

Caption: Workflow for immunofluorescence staining of FFPE tissue sections using Eviunis™.

Step-by-Step Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 5 minutes).[9]

    • Immerse in 100% ethanol (2 x 3 minutes).[9]

    • Immerse in 95% ethanol (2 x 3 minutes).[9]

    • Immerse in 70% ethanol (1 x 3 minutes).[9]

    • Immerse in 50% ethanol (1 x 3 minutes).[9]

    • Rinse with deionized water.[9]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate antigen retrieval buffer (e.g., boil in 10 mM Sodium Citrate, pH 6.0 for 10-20 minutes).[9] Allow slides to cool to room temperature.

  • Washing: Wash slides twice with PBS for 5 minutes each.

  • Blocking and Epitope Preservation: Draw a hydrophobic barrier around the tissue section. Add a sufficient volume of Eviunis™ Reagent A to cover the section and incubate for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibody in Eviunis™ Reagent B . Aspirate Reagent A and incubate the tissue section with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Eviunis™ Reagent B . Incubate the tissue section for 1 hour at room temperature, protected from light.[9]

  • Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash once with PBS.

  • Mounting: Mount with an antifade mounting medium and seal the coverslip.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Data Presentation and Interpretation

The use of Eviunis™ is expected to result in images with high signal intensity and low background. When presenting data, it is crucial to include appropriate controls to validate the specificity of the staining.

Table 1: Recommended Controls for Eviunis™-Enhanced Immunofluorescence

Control TypePurposeExpected Outcome with Eviunis™
Secondary Antibody Only To check for non-specific binding of the secondary antibody.No or minimal fluorescence.
Isotype Control To ensure the observed staining is not due to non-specific binding of the primary antibody.No or minimal fluorescence.
No Primary Antibody To confirm that the secondary antibody is not binding non-specifically.No or minimal fluorescence.
Positive Control Cells or tissue known to express the target antigen.Strong, specific signal.
Negative Control Cells or tissue known not to express the target antigen.No or minimal signal.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background - Incomplete blocking- Primary antibody concentration too high- Insufficient washing- Ensure complete coverage with Eviunis™ Reagent A.- Titrate primary antibody concentration.- Increase the number or duration of wash steps.
Weak or No Signal - Primary antibody does not recognize the antigen in the fixed sample- Low abundance of the target protein- Inadequate antigen retrieval (for FFPE)- Test a different primary antibody.- The signal enhancement from Eviunis™ Reagent B should help, but further signal amplification methods may be needed.- Optimize antigen retrieval time and temperature.
Autofluorescence - Inherent fluorescence of the tissue (e.g., elastin, collagen).- Use a spectral unmixing feature on the microscope if available.- Eviunis™ formulation helps reduce some autofluorescence, but for highly autofluorescent tissues, consider using fluorophores in the far-red spectrum.

References

  • Arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An introduction to Performing Immunofluorescence Staining. Retrieved from [Link]

  • MDPI. (2022, January 26). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. Retrieved from [Link]

  • University of Arkansas for Medical Sciences. (n.d.). Immunofluorescence Staining for Immunotyping. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]

  • Immunohistochemistry-World. (n.d.). Immunofluorescence protocol (IF protocol). Retrieved from [Link]

  • Wikipedia. (n.d.). Immunofluorescence. Retrieved from [Link]

  • Bruker. (2023, June 28). How is immunofluorescence staining done?. Retrieved from [Link]

  • Bruker. (2023, July 4). What is the principle of immunofluorescence?. Retrieved from [Link]

Sources

Application Note: Eviunis (Phytin/IP6) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eviunis (Phytin/IP6) in Animal Models for Preclinical Research Content Type: Detailed Application Note & Protocols Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Compound Identity

Eviunis is a historical and pharmaceutical trade designation for Phytin (Calcium-Magnesium Inositol Hexaphosphate), the salt form of Phytic Acid (IP6) . While the nomenclature "Eviunis" appears in older pharmacopeia and specific industrial applications, modern biomedical research almost exclusively refers to the active moiety as IP6 or Inositol Hexaphosphate .

For the purpose of this technical guide, "Eviunis" is defined as the calcium-magnesium salt of IP6. This compound acts as a broad-spectrum signal transduction modulator, antioxidant, and chelator. It is extensively utilized in preclinical models for oncology (chemoprevention) and urology (lithiasis prevention) .

Key Mechanistic Profile:

  • Signal Transduction: Inhibits PI3K/Akt/mTOR and NF-κB pathways, promoting apoptosis in malignant cells.

  • Mineral Metabolism: Potent inhibitor of calcium oxalate crystallization (renal calculi prevention).

  • Immune Modulation: Enhances Natural Killer (NK) cell activity.[1][2]

Mechanism of Action: Signaling & Pharmacodynamics

The therapeutic efficacy of Eviunis (IP6) relies on its rapid dephosphorylation into lower inositol phosphates (IP3, IP4) which act as intracellular messengers.

2.1 Pathway Visualization: Anticancer Mechanism

The following diagram illustrates the pleiotropic effects of IP6 on cancer cell survival and proliferation.

IP6_Mechanism cluster_outcome Therapeutic Outcome IP6 Eviunis (IP6) PI3K PI3K Complex IP6->PI3K Inhibits NFkB NF-κB IP6->NFkB Inhibits Nuclear Translocation AKT AKT (PKB) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Caspase Activation) AKT->Apoptosis Inhibits CellCycle Cell Cycle Arrest (G1 Phase) mTOR->CellCycle Promotes Progression Angiogenesis Angiogenesis (VEGF) NFkB->Angiogenesis Promotes

Figure 1: Signal transduction blockade by IP6.[3] The compound antagonizes the PI3K/Akt survival pathway and suppresses NF-κB-driven inflammation.

Protocol A: Chemoprevention in Colorectal Cancer Models

Rationale: The Azoxymethane (AOM) induced model is the gold standard for mimicking human sporadic colon cancer. IP6 has demonstrated high efficacy in reducing Aberrant Crypt Foci (ACF), a pre-neoplastic biomarker.

Experimental Design
  • Species: Rat (Fisher 344 or Sprague-Dawley), Male, 6-7 weeks old.

  • Induction Agent: Azoxymethane (AOM).[4][5][6]

  • Test Compound: Eviunis (IP6) as Sodium or Ca-Mg salt.

  • Route: Oral (Drinking Water).[7]

Step-by-Step Workflow
  • Acclimatization (Week 0-1):

    • House animals in stainless steel wire-bottom cages to prevent coprophagy (recycling of AOM/metabolites).

    • Standard AIN-76A diet.

  • Carcinogen Induction (Week 2-3):

    • Administer AOM via subcutaneous (s.c.) injection.

    • Dosage: 15 mg/kg body weight, once weekly for 2 weeks.

  • Treatment Phase (Week 4 - Week 24):

    • Group 1 (Control): Distilled water.

    • Group 2 (Low Dose): 1% (w/v) IP6 in drinking water.

    • Group 3 (High Dose): 2% (w/v) IP6 in drinking water.

    • Note: Prepare fresh solutions every 2 days to prevent bacterial growth or precipitation.

  • Termination & Analysis (Week 24):

    • Euthanize via CO2 asphyxiation.

    • Resect colon, flush with ice-cold saline, and slit open longitudinally.

    • Fix in 10% buffered formalin for 24 hours.

  • Quantification (ACF & Tumor Count):

    • Stain colon segments with 0.2% Methylene Blue for 5-10 minutes.

    • Count Aberrant Crypt Foci (ACF) under light microscopy (40x).

    • Success Metric: A >40% reduction in ACF multiplicity in treated groups vs. control indicates chemopreventive efficacy.

Data Reporting Template:

GroupAOM DoseIP6 TreatmentTumor Incidence (%)ACF per Colon (Mean ± SD)
Control 15 mg/kgVehicle80 - 100%145 ± 12
Low Dose 15 mg/kg1% IP6~40 - 50%85 ± 9 *
High Dose 15 mg/kg2% IP6~20 - 30%42 ± 6 **

*Significance: *p<0.05, *p<0.01 vs Control.

Protocol B: Antilithic Activity (Kidney Stone Prevention)

Rationale: Eviunis (Phytin) acts as a crystallization inhibitor. The Ethylene Glycol (EG) model induces hyperoxaluria, leading to Calcium Oxalate (CaOx) deposition in renal tubules.[8]

Experimental Design
  • Species: Wistar Albino Rats, Male, 150-200g.[9]

  • Induction Agent: Ethylene Glycol (EG) + Ammonium Chloride (AC).

  • Test Compound: Eviunis (Ca-Mg Phytate) or Na-IP6.

Step-by-Step Workflow
  • Induction (Hyperoxaluria):

    • Administer 0.75% Ethylene Glycol (v/v) in drinking water for 28 days.[8]

    • Optional: Add 1% Ammonium Chloride for the first 3 days to accelerate stone formation via acidification.

  • Concurrent Treatment (Prophylactic Model):

    • Administer Eviunis orally (gavage) daily from Day 1 to Day 28.

    • Dosage: 600 mg/kg body weight (suspended in vehicle, e.g., CMC).

  • Metabolic Cage Monitoring (Day 28):

    • Place animals in metabolic cages for 24-hour urine collection.[9]

    • Analyze urine for: Calcium, Oxalate, Citrate, and Magnesium.[10]

  • Histopathology:

    • Excise kidneys. Fix in 10% neutral buffered formalin.

    • Section and stain with Hematoxylin & Eosin (H&E) and Pizzolato’s stain (specific for CaOx crystals).

    • Scoring: Grade crystal deposition from 0 (none) to 3 (massive accumulation).

Mechanism Validation: Phytate prevents the aggregation of CaOx crystals. In treated animals, urine microscopy should reveal smaller, non-aggregated particles compared to large crystal clumps in controls.

Critical Considerations & Troubleshooting
Bioavailability & Mineral Interaction

One of the most critical variables in Eviunis/Phytin research is the Phytate:Zinc molar ratio .

  • The Problem: High doses of IP6 can chelate dietary Zinc and Calcium, potentially causing deficiency.

  • The Fix: When designing the chow for these studies, ensure adequate Zinc supplementation (e.g., >30 ppm Zn).

  • Self-Validating Check: Monitor body weight and femur Zinc content. If treated animals lose weight significantly compared to controls without tumor burden, mineral deficiency is the likely cause, not toxicity of the drug itself.

Formulation Stability
  • pH Sensitivity: IP6 is stable, but its solubility is pH-dependent. Sodium salt (Na-IP6) is water-soluble. The Calcium-Magnesium salt (Eviunis/Phytin) is insoluble at neutral pH and requires gastric acid for dissolution.

  • Application Note: For drinking water studies, use Na-IP6 (Sodium Phytate).[11] For dietary solid studies, Ca-Mg Phytate (Eviunis) is preferred.

References
  • Vucenik, I., & Shamsuddin, A. M. (2006). Cancer preventive and therapeutic properties of IP6: efficacy and mechanisms.[11] Current Pharmaceutical Design, 12(30).

  • Grases, F., et al. (1998). Phytic acid (myo-inositol hexakisphosphate): A crucial factor in the prevention of calcification. Panminerva Medica.

  • Vucenik, I. (2019). Anticancer properties of inositol hexaphosphate and inositol: An overview. Journal of Nutrition and Metabolism.

  • Manjula, K., et al. (2012). Antiurolithiatic effect of Hygrophila spinosa in ethylene glycol induced nephrolithiasis in rats. Journal of Young Pharmacists.

  • Schlemmer, U., et al. (2009). Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis. Molecular Nutrition & Food Research.

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Troubleshooting & Optimization

Overcoming Eviunis resistance in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Eviunis Resistance in Cell Lines

Disclaimer: The term "Eviunis" is not a recognized scientific name for a drug or compound. For the purpose of this guide, we will assume "Eviunis" is a novel tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). The principles, troubleshooting steps, and protocols described herein are based on established scientific knowledge regarding resistance to EGFR TKIs and are intended to serve as a comprehensive resource for researchers facing similar challenges.

Introduction

The development of drug resistance is a significant hurdle in cancer therapy and in vitro research.[1][2] This guide provides a structured approach to understanding and overcoming resistance to "Eviunis," our hypothetical EGFR inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research.

This support center is divided into three main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common problems encountered when working with Eviunis-resistant cell lines.

  • Troubleshooting Guides: In-depth, step-by-step guidance for resolving specific experimental issues.

  • Protocols and Workflows: Detailed methodologies for key experiments related to the study of Eviunis resistance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that researchers may encounter when working with Eviunis-resistant cell lines.

Q1: My cell line is no longer showing resistance to Eviunis. What could be the cause?

A1: Loss of a resistant phenotype is a common issue. Several factors could be at play:

  • Discontinuation of Selective Pressure: Drug resistance can be an unstable phenotype.[3] If the resistant cell line is cultured for an extended period without Eviunis, the sensitive cells may outgrow the resistant population.

  • Cell Line Misidentification or Cross-Contamination: It's possible that your resistant cell line has been accidentally replaced by or contaminated with a sensitive cell line.[4][5]

  • Genetic Drift: Over time and with repeated passaging, cell lines can undergo genetic changes that may lead to the loss of the resistance mechanism.[4]

Q2: I'm observing inconsistent IC50 values for Eviunis in my resistant cell line. Why is this happening?

A2: Inconsistent IC50 values can be frustrating and can point to several experimental variables:

  • Cell Seeding Density: The number of cells plated can significantly impact the apparent drug sensitivity.[6][7]

  • Drug Stability: Eviunis, like many small molecules, may be unstable in culture medium over the course of a multi-day experiment.

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug response, leading to unreliable results.[8][9][10]

  • Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect their response to the drug.

Q3: What are the most common mechanisms of resistance to EGFR inhibitors like Eviunis?

A3: Resistance to EGFR TKIs is complex and can be broadly categorized into three main areas:[11]

  • Target Alteration: The most frequent mechanism is a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which prevents the drug from binding effectively.[12][13][14]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification of the MET receptor tyrosine kinase, which can then activate downstream pathways like PI3K/AKT.[12][13][15]

  • Downstream Pathway Alterations: Mutations in components of the signaling pathways downstream of EGFR, such as KRAS or PIK3CA, can render the cells independent of EGFR signaling for their growth and survival.[12][16]

Q4: How can I confirm that my cell line is authentic and free of contamination?

A4: Regular cell line authentication and contamination testing are crucial for reproducible research.

  • Cell Line Authentication: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[4][17][18][19] This method generates a unique genetic fingerprint that can be compared to a reference database.

  • Mycoplasma Testing: Regular testing for mycoplasma is essential. Common methods include PCR-based assays, which are highly sensitive and rapid, and culture-based methods, which are considered the "gold standard" but take longer.[8][20]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific experimental challenges.

Issue 1: Inconsistent or Weak Signal in Western Blots for Phospho-Proteins (e.g., p-EGFR)
Potential Causes & Solutions
Potential Cause Explanation & Solution
Phosphatase Activity Phosphatases in your cell lysate can dephosphorylate your target protein, leading to a weak or absent signal. Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.
Inappropriate Blocking Buffer Milk-based blocking buffers contain casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies. Solution: Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk.
Inefficient Protein Transfer Large proteins like EGFR (~175 kDa) can be difficult to transfer efficiently from the gel to the membrane. Solution: Optimize your transfer conditions. Consider adding a small amount of SDS (e.g., 0.05-0.1%) to the transfer buffer and extending the transfer time.[21]
Suboptimal Antibody Dilution The concentration of your primary antibody is critical for a good signal-to-noise ratio. Solution: Perform an antibody titration to determine the optimal dilution for your specific experimental setup.[22]
Low Protein Abundance The phosphorylated form of your target protein may be present at very low levels. Solution: Increase the amount of protein loaded onto the gel or consider using an immunoprecipitation (IP) step to enrich for your target protein before running the Western blot.
Issue 2: No or Poor Amplification in qPCR for Gene Expression Analysis
Potential Causes & Solutions
Potential Cause Explanation & Solution
Poor RNA Quality Degraded or impure RNA will lead to inefficient reverse transcription and poor qPCR results. Solution: Assess RNA integrity using a Bioanalyzer or similar method. Ensure your A260/280 and A260/230 ratios are within the optimal range. Use an RNase inhibitor during RNA extraction.[23]
Inefficient Reverse Transcription The conversion of RNA to cDNA is a critical step. Solution: Ensure you are using an appropriate amount of high-quality RNA. Optimize the reverse transcription reaction conditions, including the choice of primers (oligo(dT), random hexamers, or gene-specific primers).[24]
Poor Primer Design Primers that are not specific or have a tendency to form dimers will result in poor amplification. Solution: Use primer design software (e.g., Primer-BLAST) to design specific primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate your primers by running a melt curve analysis and checking for a single peak.[23][25]
PCR Inhibitors Contaminants from the RNA extraction process (e.g., ethanol, salts) can inhibit the qPCR reaction. Solution: Perform a serial dilution of your cDNA template. If inhibitors are present, the Cq values will not increase linearly with the dilution factor. Consider further purifying your RNA or cDNA.[23]
Incorrect Cycling Conditions Suboptimal annealing temperature or extension time can lead to poor amplification. Solution: Optimize the annealing temperature by running a temperature gradient qPCR. Ensure the extension time is sufficient for the length of your amplicon.[26]

Part 3: Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments relevant to studying Eviunis resistance.

Protocol 1: Generation of an Eviunis-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[1][3][27]

Workflow Diagram

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization and Banking start Parental Cell Line ic50 Determine IC50 of Eviunis start->ic50 low_dose Culture in Low Dose Eviunis (e.g., IC10-IC20) ic50->low_dose monitor Monitor Cell Growth and Morphology low_dose->monitor increase_dose Gradually Increase Eviunis Concentration (25-50% increments) monitor->increase_dose recover Allow Cells to Recover and Stabilize increase_dose->recover recover->monitor Repeat for several months validate Validate Resistance (IC50 Shift > 3-fold) recover->validate monoclonal Isolate Monoclonal Populations (Optional, via Limiting Dilution) validate->monoclonal bank Cryopreserve Resistant Stocks monoclonal->bank

Caption: Workflow for generating a drug-resistant cell line.

Methodology
  • Determine the IC50 of Eviunis in the parental cell line:

    • Seed cells at an optimized density in a 96-well plate.

    • The next day, treat the cells with a range of Eviunis concentrations.

    • After 72 hours, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of Eviunis that inhibits cell growth by 50%.[27]

  • Initial Exposure:

    • Begin by culturing the parental cell line in a medium containing a low concentration of Eviunis (e.g., IC10 or IC20).[28]

  • Dose Escalation:

    • Once the cells have adapted and are growing steadily, increase the concentration of Eviunis by 25-50%.[3]

    • Monitor the cells closely. It is normal to observe significant cell death initially.

    • Allow the surviving cells to repopulate the flask.

    • Continue this stepwise increase in Eviunis concentration over several months.[1][29]

  • Validation of Resistance:

    • Once the cells are stably growing in a high concentration of Eviunis, determine the new IC50 value.

    • A significant increase in the IC50 (typically >3-10 fold) compared to the parental cell line confirms the development of resistance.[30]

  • Cryopreservation:

    • Cryopreserve stocks of the resistant cell line at a low passage number to ensure a consistent supply for future experiments.

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway

This protocol outlines the steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins.

Signaling Pathway Diagram

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.[31][32][33][34]

Methodology
  • Sample Preparation:

    • Culture parental and Eviunis-resistant cells to ~80% confluency.

    • Starve the cells in a serum-free medium for 6-12 hours.

    • Treat the cells with Eviunis for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL for 10 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein to the total protein for each sample.[21]

References
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  • Wang, S. et al. (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - NIH.
  • GoldBio. (n.d.). Why Test for Mycoplasma in My Cell Culture?. GoldBio.
  • Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC.
  • Ge, C. et al. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI.
  • Pao, W. et al. (2008). Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals.
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  • Camidge, D. R. et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications.
  • Raza, A. et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • Wee, P. & Wang, Z. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH.
  • Wu, S.-G. et al. (2016). The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget.
  • Sigma-Aldrich. (n.d.). Mycoplasma Detection, Prevention, and Elimination in Cell Culture. Sigma-Aldrich.
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  • Lo, H.-W. (n.d.). EGFR signaling pathway in breast cancers. Ovid.
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  • Lonza. (n.d.). Mycoplasma contamination of cell cultures. Lonza.
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  • Biocompare. (n.d.). Cell Line Authentication. Biocompare.com.
  • Cytion. (n.d.). Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination. Cytion.
  • ResearchGate. (n.d.). EGFR signaling pathway in breast cancers. ResearchGate.
  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell.
  • Jo, H. et al. (2017). Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure. PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.